![molecular formula C19H16ClN5O B2504232 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 329796-02-3](/img/structure/B2504232.png)

7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

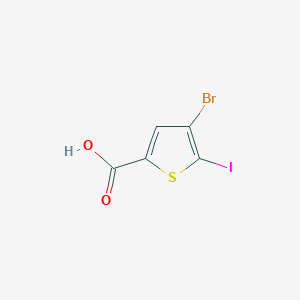

The compound 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a derivative of the triazolopyrimidine family, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and potential applications of such compounds.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives involves cyclization reactions. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a pyrimidinyl-thiosemicarbazide precursor in the presence of a nickel(II) nitrate catalyst . This suggests that the synthesis of the compound may also involve similar cyclization steps, possibly with different substituents to achieve the desired N-phenyl and carboxamide functionalities.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of hydrogen bonding and π-stacking interactions. In the crystal structure of a related compound, molecules form inversion dimers through N—H⋯N hydrogen bonds, and these dimers are further packed into layers by π-stacking interactions between aromatic systems . These interactions are crucial for the stability and packing of the molecules in the solid state and could be expected in the compound of interest as well.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution. For example, the synthesis of new tricyclic derivatives from N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers involved nucleophilic substitution with ethyl carbazate followed by intramolecular cyclization . This indicates that the compound may also be amenable to similar reactions, which could be utilized for further functionalization or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar triazolopyrimidine derivatives can be inferred. These compounds typically exhibit solid-state stability due to their intermolecular interactions and may have distinct spectroscopic signatures that facilitate their characterization by methods such as NMR and IR spectroscopy . The presence of a chlorophenyl group and a carboxamide moiety in the compound of interest would likely influence its polarity, solubility, and potential for forming hydrogen bonds, which are important factors in its reactivity and interaction with biological targets.

Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of derivatives related to the specified compound has been a subject of interest due to their potential biological activities. For instance, a study by Gilava et al. (2020) details the potent synthesis of a series of triazolopyrimidines, including compounds similar in structure to the one , using the Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities, showcasing the chemical's versatility in scientific research for the development of new antimicrobial agents (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020).

Anticancer and Anti-inflammatory Applications

Research into the biological evaluation of novel pyrazolopyrimidines derivatives, including those structurally similar to our compound of interest, has shown promising anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating excellent in vitro antitumor activity against MCF-7 cell lines and high antimicrobial and antioxidant activities. This highlights the compound's potential in cancer research and therapy (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, & H. Ben Jannet, 2016).

Supramolecular Chemistry

In the realm of supramolecular chemistry, the dihydropyrimidine-2,4-(1H,3H)-dione functionality of related compounds has been explored for creating novel crown-containing hydrogen-bonded supramolecular assemblies. Fonari et al. (2004) have shown how pyrimidine derivatives can be used as ligands for co-crystallization with macrocyclic cations like diaza-18-crown-6, forming 2D and 3D networks through extensive hydrogen bonding. This opens up new avenues in the design of molecular architectures with potential applications in materials science and nanotechnology (M. Fonari, Y. Simonov, Y. Chumakov, G. Bocelli, Edward V. Ganin, & A. А. Yavolovskii, 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O/c1-12-16(18(26)24-15-5-3-2-4-6-15)17(13-7-9-14(20)10-8-13)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMGQDOVIDIDFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)

![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)

![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)

![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)

![Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2504169.png)